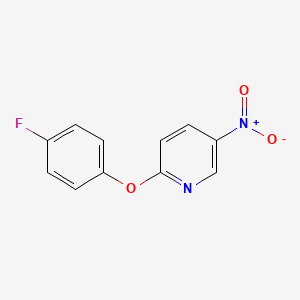

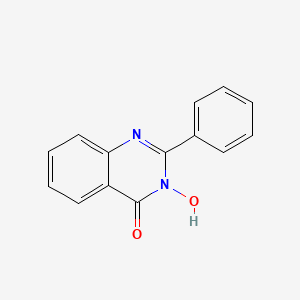

2-(4-Fluorophenoxy)-5-nitropyridine

Vue d'ensemble

Description

The compound “2-(4-Fluorophenoxy)benzaldehyde” has a molecular formula of C13H9FO2 . Another compound, “(2-(4-Fluorophenoxy)phenyl)boronic acid”, has a molecular formula of C12H10BFO3 .

Synthesis Analysis

A compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .Molecular Structure Analysis

The compound “2-((4-Fluorophenoxy)methyl)oxirane” has a molecular formula of C9H9FO2 .Physical and Chemical Properties Analysis

The compound “2-((4-Fluorophenoxy)methyl)oxirane” has a density of 1.2±0.1 g/cm3, boiling point of 251.5±10.0 °C at 760 mmHg, and vapour pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique

Antioxidant and Radioprotective Properties : Nitroxide radicals, including those similar in structure to 2-(4-Fluorophenoxy)-5-nitropyridine, have been identified as potent antioxidants and effective non-thiol radioprotectants. Their ability to react with hydroxyl radicals, although slower than other antioxidants, contributes significantly to their protective activity against radiation-induced damage (Samuni et al., 2002).

Sensing and Detection of Metal Ions : Certain derivatives of this compound have been used to develop fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This application is crucial for environmental monitoring and potentially for medical diagnostics (Singh et al., 2020).

Synthesis of Heterocyclic Compounds : The compound has been instrumental in the synthesis of various heterocyclic compounds, including fluoropyridines. These compounds have wide applications in pharmaceuticals and materials science (Hand & Baker, 1989).

Development of Nonlinear Optical Materials : Research into the co-crystallization of aminopyridines, including those structurally related to this compound, with other compounds like 4-nitrophenol has led to the creation of new acentric materials. These materials are promising candidates for applications in nonlinear optics (Draguta et al., 2013).

Fluorescent Imaging and Probe Development : Derivatives of this compound have been utilized in the development of fluorescent probes for biological applications, such as monitoring pH changes in living cells (Tang et al., 2009).

Synthesis of Oligoribonucleotides : The compound plays a role in the synthesis of oligoribonucleotides with selected 2'-O-methylation, which is significant for the study of RNA biochemistry (Beijer et al., 1990).

Cancer Research and Imaging : Fluorinated derivatives related to this compound have been employed in optical imaging of tumors, particularly in the development of nonradioactive glucose analogues for monitoring glucose metabolism in tumors (Cheng et al., 2006).

Safety and Hazards

Orientations Futures

The compound “5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride” has been studied for its potential use in a variety of scientific research applications. It has been studied for its antibacterial and antifungal properties, as an antioxidant, as a corrosion inhibitor, and for its potential use as an anti-cancer agent .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAKTXIGRVECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299617 | |

| Record name | 2-(4-Fluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31011-26-4 | |

| Record name | 31011-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Fluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

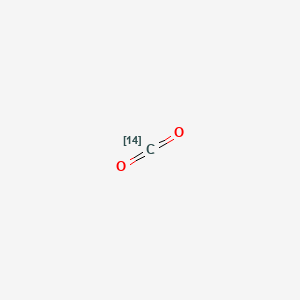

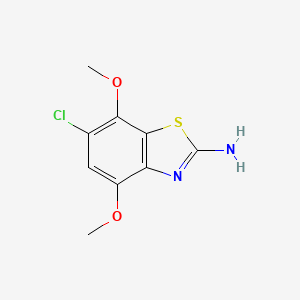

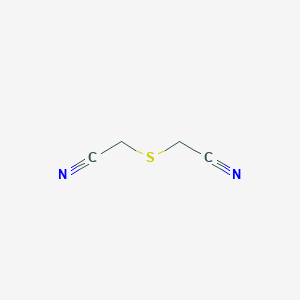

![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)